Cas no 1804203-57-3 (2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide)

2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a hydroxymethyl group at the 2-position and a carboxamide moiety at the 6-position. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and materials science. The hydroxymethyl group enhances reactivity for further functionalization, while the carboxamide moiety contributes to hydrogen-bonding interactions, improving solubility and binding affinity in biological systems. Its benzo[d]oxazole scaffold is valued for its stability and electronic properties, making it useful in the development of pharmaceuticals, agrochemicals, and optoelectronic materials. The compound's balanced physicochemical profile supports its utility as a key intermediate in targeted synthesis.
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide structure
1804203-57-3 structure
Product Name:2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide
CAS No:1804203-57-3
MF:C9H8N2O3
MW:192.1714220047
CID:4819424
Update Time:2025-11-01

2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide
    • Inchi: 1S/C9H8N2O3/c10-9(13)5-1-2-6-7(3-5)14-8(4-12)11-6/h1-3,12H,4H2,(H2,10,13)
    • InChI Key: SEJIVDUHRITKCA-UHFFFAOYSA-N
    • SMILES: O1C(CO)=NC2C=CC(C(N)=O)=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • XLogP3: -0.2
  • Topological Polar Surface Area: 89.4

2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A081002088-250mg
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide
1804203-57-3 98%
250mg
$5,058.69 2022-04-02
Alichem
A081002088-500mg
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide
1804203-57-3 98%
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Additional information on 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide

Introduction to 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide (CAS No. 1804203-57-3)

2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide, identified by its CAS number 1804203-57-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the benzo[d]oxazole family, a structural motif known for its broad spectrum of biological activities. The presence of a hydroxymethyl group and an amide functionality in its molecular structure contributes to its unique chemical properties and potential pharmacological applications.

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, often found in biologically active molecules such as antifungal, antibacterial, and anticancer agents. The 6-carboxamide moiety in the title compound introduces a polar and potentially hydrogen-bonding capability, which can enhance binding affinity to biological targets. This feature makes 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The benzo[d]oxazole core has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, derivatives of benzo[d]oxazole have shown efficacy in inhibiting kinases and other enzymes involved in cancer progression. The specific substitution pattern in 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide may confer unique interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies.

The hydroxymethyl group is particularly noteworthy as it can participate in hydrogen bonding and hydrophobic interactions, both of which are critical for drug-receptor binding. This functionality may also allow for further chemical modifications, enabling the synthesis of analogs with enhanced pharmacological properties. The carboxamide group, on the other hand, provides a site for conjugation with other biomolecules or for further derivatization, expanding the synthetic possibilities for this compound.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive compounds. Virtual screening methods have been employed to identify potential hits from large libraries of molecules, including those containing the benzo[d]oxazole scaffold. Studies have demonstrated that computational modeling can predict binding affinities and optimize lead compounds efficiently. Given these methodologies, 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide could be a candidate for virtual screening to identify its potential as an inhibitor or modulator of specific biological pathways.

The pharmacokinetic properties of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide are also an important consideration in drug development. The presence of polar functional groups such as the hydroxymethyl and carboxamide moieties suggests that this compound may exhibit moderate solubility in water, which could influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for optimizing formulation and dosing strategies.

In vitro and in vivo studies are essential to evaluate the biological activity of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide. Preliminary experiments might focus on assessing its interaction with target enzymes or receptors using enzymatic assays or cell-based assays. Additionally, animal models could be employed to evaluate its efficacy and safety profiles. These studies would provide valuable insights into the potential therapeutic applications of this compound.

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes may include condensation reactions between appropriately substituted benzo[d]oxazoles and hydroxymethylation followed by carboxylation to introduce the amide group. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions or flow chemistry, could streamline the synthesis process and improve scalability.

The versatility of the benzo[d]oxazole scaffold allows for diverse chemical modifications, making it an attractive platform for drug discovery. By altering substituents at different positions on the ring system or introducing additional functional groups, researchers can fine-tune the pharmacological properties of derivatives like 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide. Such modifications can enhance potency, selectivity, and metabolic stability while minimizing off-target effects.

The growing interest in natural product-inspired scaffolds has also influenced modern drug discovery efforts. Benzo[d]oxazoles are commonly found in natural products and have been leveraged as inspiration for synthetic analogs with improved bioactivity. The structural features of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide align well with this trend, suggesting potential applications derived from natural product-inspired designs.

In conclusion,2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide (CAS No. 1804203-57-3) represents a promising compound with unique structural features that make it suitable for further exploration in pharmaceutical research. Its potential applications span multiple therapeutic areas due to its chemical versatility and biological relevance. Continued investigation into its synthesis, pharmacology, and drug-like properties will be crucial in determining its role in future medicinal chemistry endeavors.

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